molecular formula C27H30Si B12633242 [6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane CAS No. 920282-90-2

[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane

Cat. No.: B12633242
CAS No.: 920282-90-2
M. Wt: 382.6 g/mol
InChI Key: YAWLLHBGTMWQEN-UHFFFAOYSA-N
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Description

[6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a hexa-1,3,5-triynyl chain attached to a tri(propan-2-yl)silane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane typically involves multiple steps, starting with the preparation of the biphenyl and hexa-1,3,5-triynyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include palladium catalysts, base, and solvents such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

[6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the tri(propan-2-yl) groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

The compound’s potential biological applications include its use as a probe in biochemical assays or as a precursor for biologically active molecules.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential, particularly in the development of new drugs or diagnostic agents.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions, while the hexa-1,3,5-triynyl chain can participate in conjugation and electron transfer processes. The silicon atom in the tri(propan-2-yl)silane moiety can act as a site for nucleophilic attack, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(methyl)silane
  • [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(ethyl)silane

Uniqueness

Compared to similar compounds, [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane exhibits unique properties due to the presence of the tri(propan-2-yl)silane moiety. This structural feature imparts greater steric hindrance and stability, making the compound more resistant to degradation and suitable for various applications.

Properties

CAS No.

920282-90-2

Molecular Formula

C27H30Si

Molecular Weight

382.6 g/mol

IUPAC Name

6-(4-phenylphenyl)hexa-1,3,5-triynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C27H30Si/c1-22(2)28(23(3)4,24(5)6)21-13-8-7-10-14-25-17-19-27(20-18-25)26-15-11-9-12-16-26/h9,11-12,15-20,22-24H,1-6H3

InChI Key

YAWLLHBGTMWQEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC#CC#CC1=CC=C(C=C1)C2=CC=CC=C2)(C(C)C)C(C)C

Origin of Product

United States

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